molecular formula C14H9ClN2O4 B2405144 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one CAS No. 21814-48-2

1-chloro-7-methoxy-4-nitro-10H-acridin-9-one

Cat. No. B2405144
M. Wt: 304.69
InChI Key: WUQQKUISNKRKFK-UHFFFAOYSA-N
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Patent
US04588730

Procedure details

A mixute of 12.9 g of 6-chloro-2[(4-methoxyphenyl)amino]-3-nitrobenzoic acid, 25 ml of chlorobenzene and 50 ml of phosphorus oxychloride was stirred and heated to reflux temperature over a period of one hour, and held under reflux for 4.5 hours. The mixture was cooled, filtered, and the filtrate concentrated to a viscous dark residue by evaporation under reduced pressure. The evaporation residue, and the precipitate collected previously were dissolved in 130 ml of acetic acid and cautiously treated with 15 ml of water, while stirring. The dark red title compound is collected, washed with water, and dried to 11.5 g (95%), mp 262-264 degrees.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]([OH:10])=O)=[C:6]([NH:11][C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)[C:5]([N+:20]([O-:22])=[O:21])=[CH:4][CH:3]=1.P(Cl)(Cl)(Cl)=O>ClC1C=CC=CC=1>[Cl:1][C:2]1[C:7]2[C:8](=[O:10])[C:17]3[C:12](=[CH:13][CH:14]=[C:15]([O:18][CH3:19])[CH:16]=3)[NH:11][C:6]=2[C:5]([N+:20]([O-:22])=[O:21])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
ClC1=CC=C(C(=C1C(=O)O)NC1=CC=C(C=C1)OC)[N+](=O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature over a period of one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4.5 hours
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to a viscous dark residue by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The evaporation residue, and the precipitate collected previously
DISSOLUTION
Type
DISSOLUTION
Details
were dissolved in 130 ml of acetic acid
ADDITION
Type
ADDITION
Details
cautiously treated with 15 ml of water
CUSTOM
Type
CUSTOM
Details
The dark red title compound is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried to 11.5 g (95%), mp 262-264 degrees

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=2NC3=CC=C(C=C3C(C12)=O)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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